molecular formula C18H20N6O2S B13372154 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372154
M. Wt: 384.5 g/mol
InChI Key: RJOGXIIJDQIZSB-UHFFFAOYSA-N
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Description

6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a 3,5-dimethoxyphenyl group and a 3-isobutyl-1H-pyrazol-5-yl group. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution Reactions: The 3,5-dimethoxyphenyl and 3-isobutyl-1H-pyrazol-5-yl groups are introduced through substitution reactions, often involving the use of appropriate halides and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, organometallic compounds, and strong bases or acids are employed in substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids, and quinones.

    Reduction Products: Reduced triazole or thiadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development and biomedical research.

Medicine

In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of various diseases, including infections and cancer. Its mechanism of action and efficacy are subjects of ongoing research.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for applications in polymer science, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethoxyphenyl)-3-(1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole

Uniqueness

The uniqueness of 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20N6O2S/c1-10(2)5-12-8-15(20-19-12)16-21-22-18-24(16)23-17(27-18)11-6-13(25-3)9-14(7-11)26-4/h6-10H,5H2,1-4H3,(H,19,20)

InChI Key

RJOGXIIJDQIZSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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